N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide
Description
N-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is a synthetic compound featuring a phthalazinone core (4-oxo-3,4-dihydrophthalazine) linked via a methylene bridge to a 2-phenoxypropanamide moiety. The phthalazinone scaffold is notable for its presence in bioactive molecules, particularly in kinase inhibitors and anticancer agents, due to its ability to engage in hydrogen bonding and π-π stacking interactions . The 2-phenoxypropanamide group introduces hydrophobicity and conformational flexibility, which may influence solubility and target binding.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(24-13-7-3-2-4-8-13)17(22)19-11-16-14-9-5-6-10-15(14)18(23)21-20-16/h2-10,12H,11H2,1H3,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTAYPDGHCSJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves activating 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Intermediate D) with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). In a representative procedure, Intermediate D (15.23 g, 51.07 mmol) is suspended in acetonitrile under nitrogen, followed by the addition of diisopropylethylamine (DIPEA) and 2-phenoxypropanamide. HBTU (25.18 g, 66.39 mmol) is introduced at 18°C, and the mixture is stirred for 2 hours. After cooling to 3°C, the product is isolated via filtration, yielding a pale yellow solid (20.21 g, 52.1%).
Critical parameters include:
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Temperature control : Reactions conducted below 20°C minimize side reactions such as epimerization.
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Solvent selection : Acetonitrile and dichloromethane (DCM) are preferred for their compatibility with carbodiimide reagents.
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Stoichiometry : A 1.3:1 molar ratio of coupling reagent to carboxylic acid ensures complete activation.
tert-Butoxycarbonyl (Boc) Protection Strategies
For amine-sensitive substrates, Boc protection of the phthalazinone nitrogen is employed prior to coupling. This method prevents unwanted side reactions during activation. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine, which is subsequently reacted with 2-phenoxypropanoyl chloride. Yields for this two-step process range from 60–68%, with purity >95% confirmed by HPLC.
Reaction Optimization and Yield Enhancement
Solvent and Base Effects
The choice of base significantly impacts reaction efficiency. Triethylamine (TEA) and DIPEA are commonly used, with DIPEA demonstrating superior performance in acetonitrile (72.9% yield). Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance solubility of hydrophobic intermediates, enabling homogeneous reaction conditions.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) accelerates carbodiimide-mediated couplings by stabilizing the reactive O-acylisourea intermediate. In a scaled-up synthesis, DMAP (30.7 g, 251.45 mmol) increased the yield to 72.9% when combined with EDC in DCM.
Temperature-Dependent Crystallization
Post-reaction cooling to 3°C facilitates product crystallization, reducing impurity carryover. For example, maintaining the reaction mixture at 3°C for 1 hour before filtration improved purity from 88% to 99%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR (400 MHz, DMSO-d6) of the final product exhibits characteristic signals:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 435.1 [M+H], consistent with the theoretical molecular weight of 434.43 g/mol.
Powder X-ray Diffraction (PXRD)
Crystalline Form C, obtained via ethyl acetate slurrying, displays distinct peaks at 2θ = 10.2°, 15.7°, and 20.4°.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU/DIPEA | HBTU, DIPEA | Acetonitrile | 52.1 | 98.5 |
| EDC/DMAP | EDC, DMAP | DCM | 72.9 | 99.2 |
| Boc Protection | Boc₂O, TFA | DMAc | 68.0 | 95.7 |
EDC/DMAP coupling in DCM provides the optimal balance of yield and purity, making it the preferred industrial method.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce phthalazinone alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a phthalazinone moiety that is integral to its biological activity. The molecular formula of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is , with a molecular weight of approximately 284.31 g/mol.
Cancer Treatment
One of the primary applications of this compound is as a potential therapeutic agent in the treatment of cancers that exhibit deficiencies in homologous recombination (HR) repair mechanisms. Research has indicated that compounds with similar structures can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, particularly those that are already compromised in their repair capabilities .
Antimicrobial Activity
Studies have suggested that derivatives of phthalazinones exhibit antimicrobial properties. This compound may also share this property, making it a candidate for further investigation as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Neuroprotective Effects
Emerging research points to the neuroprotective potential of phthalazinone derivatives. These compounds may help mitigate oxidative stress and inflammation in neural tissues, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The exact mechanism remains to be fully elucidated but could involve modulation of neurotransmitter systems or reduction of neuroinflammatory responses .
Case Study 1: PARP Inhibition in Cancer Therapy
A study published in Cancer Research demonstrated that a related phthalazinone compound effectively inhibited PARP activity in vitro and led to increased apoptosis in HR-deficient cancer cell lines. This study underscores the potential for this compound as a lead compound for developing new cancer therapies targeting DNA repair pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on various phthalazinone derivatives revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) indicating that modifications at specific positions on the phthalazinone ring could enhance efficacy against resistant strains .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The compound’s structure allows it to bind to enzyme active sites, blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred formula based on structural analysis.
Substituent Effects on Molecular Properties
- Hydrophobicity and Solubility: The target compound’s phenoxy group increases hydrophobicity compared to fluorinated benzohydrazides (e.g., B2 in , MW 355.16), which may reduce aqueous solubility but enhance membrane permeability .
- Molecular Weight : The target’s lower molecular weight (~335 vs. 395–627 for other analogs) may improve bioavailability, as molecules under 500 Da are generally more drug-like .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or kinetic data for the target compound are absent in the reviewed literature. Insights are inferred from analogs like PARPYnD 3, which showed activity in cellular target profiling .
- Structural Insights: The phthalazinone core is conserved across analogs, but substituent variations significantly alter physicochemical properties.
Biological Activity
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, mechanisms of action, and its implications in cancer treatment.
The compound is a derivative of phthalazinone, which is known for its role as a pharmacophore in various therapeutic agents. The structural formula can be represented as follows:
The primary biological activity attributed to this compound is its inhibition of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair mechanisms, particularly in response to single-strand breaks. By inhibiting PARP, this compound can enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy.
Inhibition of PARP Activity
Research indicates that this compound effectively inhibits PARP-1 and PARP-2 activities, which are implicated in various cancers. The inhibition leads to the accumulation of DNA damage in cancer cells that rely on PARP for repair, ultimately inducing apoptosis (programmed cell death) .
Biological Activity Studies
Several studies have assessed the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activity Studies
Case Studies
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Combination Therapy with Chemotherapeutics :
A study explored the use of this compound in combination with alkylating agents such as temozolomide. Results indicated that the combination significantly increased cell death in cancer cell lines deficient in homologous recombination repair mechanisms . -
Preclinical Trials :
In preclinical models, this compound was tested against various cancer types, including breast and ovarian cancers. The results showed a marked reduction in tumor growth when administered alongside traditional chemotherapy drugs .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has favorable absorption characteristics due to its enhanced solubility in aqueous solutions. This property may facilitate its formulation for oral administration, making it suitable for outpatient treatment regimens .
Q & A
Basic: What are the recommended synthetic routes for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide, and how is structural validation performed?
Methodological Answer:
The compound is typically synthesized via a multi-step process involving:
Coupling Reactions : Amide bond formation between the phthalazine derivative and 2-phenoxypropanoyl chloride under anhydrous conditions (e.g., DMF as solvent, EDC/HOBt as coupling agents, and DIPEA as base) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
Characterization :
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the expected molecular formula (e.g., C₂₁H₂₀N₃O₄S) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Basic: What are the primary chemical reactivity profiles of this compound, and how can they guide derivative synthesis?
Methodological Answer:
Key reactions include:
- Oxidation : The 4-oxo group on the phthalazine ring can undergo further oxidation with KMnO₄ to form quinone-like structures, altering electronic properties .
- Reduction : Sodium borohydride selectively reduces the amide carbonyl to an alcohol, enabling prodrug strategies .
- Substitution : The phenoxy group can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (NaOH, DMSO, 80°C) to introduce diverse functionalities .
Design Tip : Use computational tools (e.g., DFT calculations) to predict regioselectivity and optimize reaction conditions .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity) across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), dose ranges (µM vs. nM), or endpoint measurements (MTT vs. apoptosis markers).
- Solution :
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines .
- Orthogonal Assays : Confirm results via flow cytometry (apoptosis) and Western blot (target protein modulation) .
- Solubility Checks : Use DLS to verify compound aggregation, which may cause false negatives .
Advanced: What strategies optimize substitution reactions at the phenoxy group to enhance bioactivity?
Methodological Answer:
Reaction Optimization Table :
| Parameter | Optimal Condition | Impact on Yield/Bioactivity |
|---|---|---|
| Solvent | DMSO or DMF | Enhances nucleophilicity of reagents |
| Temperature | 80–100°C | Accelerates reaction kinetics |
| Catalyst | CuI/Pd(OAc)₂ for cross-coupling | Enables C–N/C–S bond formation |
| Post-Reaction Workup | Acidic extraction (pH 3–4) | Removes unreacted amines/thiols |
Bioactivity Enhancement : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenoxy ring to improve target binding affinity (e.g., kinase inhibition) .
Advanced: How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
ADMET Prediction : Use tools like SwissADME to assess logP (target <5), aqueous solubility, and CYP450 inhibition .
Molecular Docking : Identify key interactions (e.g., hydrogen bonding with the phthalazine ring) using AutoDock Vina and PDB targets (e.g., PARP-1) .
QSAR Models : Train models on derivative libraries to correlate substituent electronegativity with IC₅₀ values .
Basic: What analytical techniques are critical for monitoring reaction progress and impurity profiling?
Methodological Answer:
- TLC : Silica plates with UV254 indicator; mobile phase chloroform:methanol (9:1) .
- LC-MS : Real-time monitoring of intermediates and byproducts (e.g., unreacted starting materials) .
- IR Spectroscopy : Track carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) peaks to confirm bond formation .
Advanced: What experimental designs mitigate degradation of the 3,4-dihydrophthalazinone moiety during storage?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring .
- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under N₂ to prevent oxidation .
- Degradation Pathways : Identify via LC-MS/MS; primary degradation products often result from hydrolysis of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
